N-Dechloroethyl Cyclophosphamide

Catalog No.
S601135
CAS No.
36761-83-8
M.F
C5H12ClN2O2P
M. Wt
198.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Dechloroethyl Cyclophosphamide

CAS Number

36761-83-8

Product Name

N-Dechloroethyl Cyclophosphamide

IUPAC Name

N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

Molecular Formula

C5H12ClN2O2P

Molecular Weight

198.59 g/mol

InChI

InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)

InChI Key

DZKGMGPLDJOVCX-UHFFFAOYSA-N

SMILES

C1CNP(=O)(OC1)NCCCl

Synonyms

(+-)-isomer of dechloroethylcyclophosphamide, (R)-isomer of dechloroethylcyclophosphamide, (S)-isomer of dechloroethylcyclophosphamide, 3-DCE-IFF, 3-DClIF, 3-dechloroethylifosfamide, dechloroethylcyclophosphamide, N-dechloroethyl-CPA

Canonical SMILES

C1CNP(=O)(OC1)NCCCl

Background and Synthesis:

-Dechloroethylifosfamide is a chemical compound belonging to the class of alkylating agents. It is a derivative of the well-known anticancer drug ifosfamide, but with a chlorine atom replaced by a hydrogen atom in the 3-position of the molecule. This modification has been studied to understand the structure-activity relationship (SAR) of ifosfamide and its potential impact on its therapeutic properties.

The synthesis of 3-dechloroethylifosfamide has been reported in scientific literature. Researchers have employed various methods, including one involving the reaction of N,N-bis(2-chloroethyl)phosphoramidic dichloride with 3-aminopropanol [].

Potential Anticancer Properties:

Similar to ifosfamide, 3-dechloroethylifosfamide has been investigated for its potential anticancer properties. Studies have shown that the compound exhibits cytotoxicity (cell killing) against various cancer cell lines, including those derived from breast, lung, and colon cancers [, ].

The mechanism of action of 3-dechloroethylifosfamide is believed to be similar to that of ifosfamide. Both compounds are prodrugs, meaning they require activation by enzymes within the body to exert their cytotoxic effects. The activated form of the drug alkylates DNA, which can lead to cell death [].

Advantages and Challenges:

Compared to ifosfamide, 3-dechloroethylifosfamide might offer certain advantages. Studies suggest that it might have reduced neurotoxicity, a common side effect associated with ifosfamide treatment []. However, further research is needed to confirm this potential benefit.

N-Dechloroethyl Cyclophosphamide is a significant metabolite derived from the alkylating agent Cyclophosphamide, which is widely used in chemotherapy. This compound is formed through the metabolic process known as N-dechloroethylation, where the chlorinated ethyl groups are removed from the Cyclophosphamide molecule. The chemical structure of N-Dechloroethyl Cyclophosphamide is represented by the formula C5H12ClN2O2PC_5H_{12}ClN_2O_2P and it has a molecular weight of approximately 202.18 g/mol. This compound plays a crucial role in understanding the pharmacokinetics and toxicity of Cyclophosphamide, as it is one of the pathways through which Cyclophosphamide is metabolized in the body.

3-dechloroethylifosfamide itself is inactive and does not possess any antitumor properties []. Its formation serves as a detoxification pathway for the body to eliminate ifosfamide.

Data on the safety and hazards of 3-dechloroethylifosfamide is not readily available due to its inactive nature. Research focuses on the safety profile of the parent drug ifosfamide, which can cause side effects like nausea, vomiting, and bone marrow suppression [].

The primary reaction involving N-Dechloroethyl Cyclophosphamide occurs during the metabolism of Cyclophosphamide, primarily facilitated by cytochrome P450 enzymes such as CYP3A4 and CYP2B6. In this process, Cyclophosphamide undergoes N-dechloroethylation to form N-Dechloroethyl Cyclophosphamide along with other metabolites like chloroacetaldehyde, which can be toxic . The reaction can be summarized as follows:

CyclophosphamideCYP EnzymesN Dechloroethyl Cyclophosphamide+Chloroacetaldehyde\text{Cyclophosphamide}\xrightarrow{\text{CYP Enzymes}}\text{N Dechloroethyl Cyclophosphamide}+\text{Chloroacetaldehyde}

N-Dechloroethyl Cyclophosphamide can be synthesized through various methods, primarily focusing on the dealkylation of Cyclophosphamide. This process typically involves:

  • Enzymatic Dealkylation: Utilizing liver microsomes containing cytochrome P450 enzymes to mimic metabolic conditions.
  • Chemical Hydrolysis: Conducting hydrolysis reactions under controlled conditions to facilitate the removal of chloroethyl groups.

These methods are often employed in research settings to study the compound's properties and effects.

Research indicates that N-Dechloroethyl Cyclophosphamide interacts with various biological systems primarily through its role as a metabolite of Cyclophosphamide. Studies have shown that while it does not possess significant biological activity, it may influence the pharmacological effects of other compounds when present in biological systems .

Several compounds are structurally or functionally similar to N-Dechloroethyl Cyclophosphamide, particularly within the class of oxazaphosphorines and related alkylating agents. Below is a comparison highlighting their uniqueness:

Compound NameStructureActivity LevelKey Characteristics
CyclophosphamideC₇H₁₅Cl₂N₂O₂PActiveAlkylating agent used in cancer therapy
IfosfamideC₇H₁₅Cl₂N₂O₂PActiveSimilar mechanism but different toxicity profile
N-DechloroethylifosfamideC₅H₁₂ClN₂O₂PInactiveMetabolite of Ifosfamide
3-DechloroethylifosfamideC₅H₁₂ClN₂O₂PInactiveAnother metabolite resulting from Ifosfamide

Uniqueness

N-Dechloroethyl Cyclophosphamide's uniqueness lies in its specific metabolic pathway from Cyclophosphamide and its inactive nature compared to other metabolites like Ifosfamide and 3-Dechloroethylifosfamide. Understanding these differences is crucial for optimizing chemotherapy regimens and managing side effects effectively.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.3

Appearance

White to Off-White Solid

Melting Point

105-108°C

Other CAS

36761-83-8

Wikipedia

3-dechloroethylifosfamide

Dates

Modify: 2023-08-15

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